molecular formula C11H10ClF3N2O2 B1636180 3-(4-Chlorophenyl)-3-[(2,2,2-trifluoroacetyl)-amino]propanamide CAS No. 439110-82-4

3-(4-Chlorophenyl)-3-[(2,2,2-trifluoroacetyl)-amino]propanamide

Cat. No.: B1636180
CAS No.: 439110-82-4
M. Wt: 294.66 g/mol
InChI Key: YWIIDDAJCQDROM-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-3-[(2,2,2-trifluoroacetyl)-amino]propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 4-chlorophenyl group, a trifluoroacetyl group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-3-[(2,2,2-trifluoroacetyl)-amino]propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde, 2,2,2-trifluoroacetic anhydride, and propanamide.

    Formation of Intermediate: 4-chlorobenzaldehyde reacts with 2,2,2-trifluoroacetic anhydride in the presence of a base such as pyridine to form an intermediate compound.

    Amidation Reaction: The intermediate compound is then reacted with propanamide under acidic or basic conditions to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to ensure high yield and purity.

    Purification: Employing techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-3-[(2,2,2-trifluoroacetyl)-amino]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

3-(4-Chlorophenyl)-3-[(2,2,2-trifluoroacetyl)-amino]propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and analgesic drugs.

    Material Science: The compound is explored for its use in the synthesis of advanced materials with specific properties, such as polymers and coatings.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and protein binding.

    Industrial Applications: The compound is investigated for its potential use in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-3-[(2,2,2-trifluoroacetyl)-amino]propanamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, leading to its potential anti-inflammatory effects.

    Pathways Involved: It may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators like prostaglandins.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-3-[(2,2,2-trifluoroacetyl)-amino]butanamide: Similar structure with a butanamide backbone.

    3-(4-Chlorophenyl)-3-[(2,2,2-trifluoroacetyl)-amino]pentanamide: Similar structure with a pentanamide backbone.

Uniqueness

    Structural Differences: The presence of the propanamide backbone in 3-(4-Chlorophenyl)-3-[(2,2,2-trifluoroacetyl)-amino]propanamide distinguishes it from its analogs, potentially leading to different chemical and biological properties.

    Reactivity: The specific arrangement of functional groups in this compound may result in unique reactivity patterns compared to similar compounds.

Properties

IUPAC Name

3-(4-chlorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClF3N2O2/c12-7-3-1-6(2-4-7)8(5-9(16)18)17-10(19)11(13,14)15/h1-4,8H,5H2,(H2,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIIDDAJCQDROM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)N)NC(=O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301187773
Record name 4-Chloro-β-[(2,2,2-trifluoroacetyl)amino]benzenepropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301187773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439110-82-4
Record name 4-Chloro-β-[(2,2,2-trifluoroacetyl)amino]benzenepropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439110-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-β-[(2,2,2-trifluoroacetyl)amino]benzenepropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301187773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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